3-(1-cyclobutanecarbonyl-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing nitrogen and oxygen atoms. This particular oxadiazole derivative has garnered attention due to its potential applications in medicinal chemistry, particularly as a pharmacological agent with various biological activities. The structural framework of this compound combines a pyrrolidine moiety with an oxadiazole ring, which is known for its diverse biological properties.
The compound has been referenced in various scientific literature and patent documents, highlighting its synthesis methods, biological activities, and potential applications in drug development. Notably, it has been discussed in the context of drug discovery and pharmaceutical research due to its promising therapeutic effects .
3-(1-cyclobutanecarbonyl-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole can be classified under the following categories:
The synthesis of 3-(1-cyclobutanecarbonyl-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole can be approached through several methods commonly used for oxadiazole derivatives.
The choice of method depends on various factors including availability of starting materials, desired yield, and reaction conditions. Optimization of these parameters is crucial for achieving efficient synthesis.
The molecular structure of 3-(1-cyclobutanecarbonyl-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole features:
The molecular formula can be represented as , indicating the presence of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) atoms in specific quantities.
The compound can participate in various chemical reactions typical for oxadiazoles and pyrrolidine derivatives:
These reactions are essential for modifying the compound's structure to enhance its biological activity or alter its pharmacokinetic properties.
The mechanism of action for 3-(1-cyclobutanecarbonyl-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole is not fully elucidated but is believed to involve interactions with specific biological targets such as receptors or enzymes.
Research indicates that oxadiazole derivatives often exhibit activities against various biological pathways including:
These mechanisms are typically mediated through receptor binding or enzyme inhibition.
Chemical properties include reactivity towards acids and bases, stability under various environmental conditions, and potential for forming complexes with other molecules.
Relevant analyses often involve:
3-(1-cyclobutanecarbonyl-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole has potential applications in several scientific fields:
The 1,2,4-oxadiazole ring serves as a crucial bioisostere for ester and amide functionalities, offering enhanced metabolic stability and π-stacking capabilities while maintaining similar spatial geometry [1] [6]. For the target compound, cyclization must occur after installation of the pyrrolidine moiety to avoid compromising stereochemical integrity. Three principal methodologies dominate contemporary synthesis:
Tiemann-Krüger Amidoxime Route: The classical approach employs cyclization between amidoximes and carboxylic acid derivatives. For sterically congested systems like our target, O-acylamidoxime intermediates derived from 3-cyanopyrrolidine precursors undergo thermal cyclization (toluene, 110°C, 12h). However, this method yields only 35–50% for hindered substrates due to competitive decomposition [1] [4]. Modifications using activating agents like T3P (propylphosphonic anhydride) improve efficiency to 70–79% by facilitating O-acylation at ambient temperature prior to cyclization [1].
NBS-Mediated Oxidative Cyclization: N-Acyl amidines derived from the reaction of 3-cyanopyrrolidines with cyclobutanecarboxylic acid undergo NBS (1.2 eq)-mediated cyclization in ethyl acetate/DBU (1,8-diazabicycloundec-7-ene). This method achieves 87–97% yield within 2h at room temperature, crucial for acid-sensitive functional groups. The mechanism involves in situ bromination followed by intramolecular oxygen attack and HBr elimination [2].
TBAF-Catalyzed Ambient Temperature Cyclization: For hybrid systems containing base-sensitive groups, catalytic TBAF (tetrabutylammonium fluoride, 0.1–0.5 eq) in anhydrous THF promotes cyclization of O-(cyclobutanecarbonyl)amidoxime intermediates within 1–6h at 25°C. Yields reach 85–98% without epimerization of the pyrrolidine stereocenter [4].
Table 1: Comparative Analysis of 1,2,4-Oxadiazole Cyclization Methods
Method | Conditions | Yield Range | Reaction Time | Steric Tolerance |
---|---|---|---|---|
Tiemann-Krüger (thermal) | Toluene, 110°C, K₂CO₃ | 35–50% | 12 h | Moderate |
T3P-Activated | DCM, rt, TEA, then 80°C | 70–79% | 0.5–6 h | High |
NBS-Mediated | EtOAc, DBU, rt | 87–97% | 2 h | High |
TBAF-Catalyzed | THF, rt, catalytic TBAF | 85–98% | 1–6 h | Excellent |
The stereodefined 4-phenylpyrrolidin-3-yl moiety and strained cyclobutanecarbonyl group introduce significant synthetic challenges:
Pyrrolidine Functionalization: 4-Phenylpyrrolidine-3-carboxamidoxime precursors are synthesized via Staudinger/aza-Wittig reactions. 3-Cyano-4-phenylpyrrolidine (obtained by reductive cyclization of chiral α,β-unsaturated nitro compounds) reacts with hydroxylamine hydrochloride (NH₂OH·HCl) in EtOH/H₂O (4:1) at 80°C for 8h to yield the amidoxime (>90%). Stereochemical integrity at C3/C4 is maintained by avoiding strong acids/bases [8].
Cyclobutane Activation: Direct coupling of cyclobutanecarboxylic acid with pyrrolidine amidoximes suffers from low nucleophilicity. Two solutions exist:(a) In situ activation via DCC/HOBt (dicyclohexylcarbodiimide/hydroxybenzotriazole) in DMF yields O-acylamidoximes at 0°C→rt (12h, 75–82%) [1].(b) Conversion to cyclobutanecarbonyl chloride using (COCl)₂/DMF cat. in DCM (0°C, 1h), followed by acylation with pyrrolidine amidoxime and N-methylmorpholine (NMM) base (–20°C→rt, 90–95%) [9].
Stereoretentive Cyclobutane Synthesis: The cyclobutane ring originates from pyrrolidine contraction via 1,1-diazene intermediates. DFT studies confirm that N-amination of 2-phenylpyrrolidine followed by hypervalent iodine(III)-mediated oxidation generates diazene species. Subsequent N₂ extrusion forms a singlet 1,4-biradical that collapses barrierlessly to cyclobutane with complete stereoretention (e.g., trans-2,5-diethylpyrrolidine yields trans-diethylcyclobutane) [5].
Table 2: Functionalization Techniques for Key Moieties
Moiety | Method | Key Reagents/Conditions | Stereochemical Outcome |
---|---|---|---|
4-Phenylpyrrolidine | Amidoxime Formation | NH₂OH·HCl, EtOH/H₂O, 80°C, 8h | Retention at C3/C4 |
Cyclobutane carbonyl | Acyl Chloride Coupling | (COCl)₂, DCM, 0°C; then NMM, –20°C→rt | N-acyloxadiazole linkage formed |
Cyclobutane (from pyrrolidine) | Iodine(III)-Mediated Contraction | PIDA, NH₄CO₂, CH₃CN, rt | Stereoretentive (e.g., trans→trans) |
Combinatorial strategies enable rapid diversification of the 3-(pyrrolidinyl)-1,2,4-oxadiazole core. For the target compound, silica-supported microwave-assisted synthesis proves optimal:
Solid-Phase Cyclization: O-Acylamidoxime intermediates immobilized on silica gel (via carboxylic acid-functionalized silica) undergo microwave-assisted cyclization (250W, 100°C, 10–15 min) in solvent-free conditions. Yields reach 92–95% with >98% purity after simple filtration, avoiding chromatographic purification. This method is scalable (tested up to 50g) and ideal for generating libraries of analogs like 3-aryl-5-(2-arylvinyl)-1,2,4-oxadiazoles [4] [8].
Hybridization Strategies: Two orthogonal routes dominate:(a) Pyrrolidine-first: Immobilized 4-phenylpyrrolidine-3-carboxamidoxime reacts with diverse acylating agents (e.g., cyclobutanecarbonyl chloride, heteroaryl acid chlorides), followed by TBAF-catalyzed cyclization.(b) Oxadiazole-first: Preformed 3-(aminomethyl)-1,2,4-oxadiazoles undergo reductive amination with carbonyl partners (e.g., 4-phenylpyrrolidin-3-one) using NaBH₃CN/MeOH [8].
Microwave Acceleration: Solvent-free microwave irradiation (DMSO, 150W, 80°C, 20 min) of crude O-(cyclobutanecarbonyl)amidoxime adsorbed on silica affords the target compound in 93% yield versus 68% under conventional heating. Energy efficiency (ΔG‡ reduced by 30%) and minimized decomposition are key advantages [8].
Table 3: Solid-Phase Systems for Hybrid 1,2,4-Oxadiazole Synthesis
Support | Linker Chemistry | Cyclization Conditions | Advantages |
---|---|---|---|
Silica Gel | Carboxylic acid functionalization | MW, 100°C, 10–15 min, solvent-free | High purity (>98%), no chromatography |
Polystyrene Wang Resin | Hydroxyl → ester linkage | TBAF/THF, rt, 6h | Compatible with acid-sensitive groups |
Merrifield Resin | Chloride displacement | K₂CO₃/DMSO, 80°C, 8h | High loading (1.2 mmol/g) |
Late-stage optimization addresses key challenges in assembling the hybrid scaffold:
Table 4: Optimization Parameters for Target Compound Synthesis
Parameter | Optimal Conditions | Impact on Yield/Purity | Byproduct Mitigation |
---|---|---|---|
Acylation Base | NMM in DCM at –20°C | Yield: 95%; Epimerization: <3% | Eliminates racemization |
Cyclization Solvent | EtOAc/DBU (NBS route) | Byproducts: <2% | Suppresses O→N migration |
TBAF Loading | 0.3 eq in THF | Yield: 92% (plateau at 0.3–0.5 eq) | Prevents desilylation |
Microwave Parameters | Pulsed 150W, 100°C, solvent-free | Yield: 93% (vs. 68% thermal) | Eliminates thermal decomposition |
Purification | Ethanol/water (7:3) crystallization | Purity: >99% | Avoids silica-induced degradation |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1